Tert-butyl N-(2-cyclohexyl-2-hydroxypropyl)carbamate
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Overview
Description
Tert-butyl N-(2-cyclohexyl-2-hydroxypropyl)carbamate: is a chemical compound with the molecular formula C14H27NO3 and a molecular weight of 257.37 g/mol . It is often used in organic synthesis and research due to its unique structural properties and reactivity.
Mechanism of Action
Mode of Action
Without specific information on the compound’s targets, it’s challenging to detail its mode of action. Carbamates, in general, are known to interact with various enzymes and receptors, altering their function and leading to various biological effects .
Pharmacokinetics
The compound’s molecular weight (25737 g/mol) suggests it may have suitable properties for absorption and distribution .
Result of Action
It’s worth noting that the compound has a high potential of explosion hazards, which may release an enormous amount of heat .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, storage temperature and light exposure can affect the stability of many compounds . .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Tert-butyl N-(2-cyclohexyl-2-hydroxypropyl)carbamate typically involves the reaction of tert-butyl carbamate with 2-cyclohexyl-2-hydroxypropylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the carbamate bond .
Industrial Production Methods: Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale, yield, and purity.
Chemical Reactions Analysis
Types of Reactions: Tert-butyl N-(2-cyclohexyl-2-hydroxypropyl)carbamate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbamate group can be reduced to form the corresponding amine.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Conditions may include the use of strong acids or bases, depending on the desired substitution.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of various substituted carbamates.
Scientific Research Applications
Chemistry: Tert-butyl N-(2-cyclohexyl-2-hydroxypropyl)carbamate is used as a building block in organic synthesis, particularly in the preparation of complex molecules and pharmaceuticals .
Biology: In biological research, this compound can be used to study enzyme interactions and metabolic pathways involving carbamates .
Industry: In industrial settings, this compound may be used in the synthesis of specialty chemicals and materials .
Comparison with Similar Compounds
- Tert-butyl N-(2,3-dihydroxypropyl)carbamate
- Tert-butyl N-(4-hydroxycyclohexyl)carbamate
- Tert-butyl N-cyclohexyl-N-(2-hydroxypropyl)carbamate
Uniqueness: Tert-butyl N-(2-cyclohexyl-2-hydroxypropyl)carbamate is unique due to its specific structural configuration, which imparts distinct reactivity and interaction profiles compared to other carbamates. Its cyclohexyl and hydroxypropyl groups contribute to its unique chemical and biological properties .
Biological Activity
Tert-butyl N-(2-cyclohexyl-2-hydroxypropyl)carbamate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological effects, and applications based on recent research findings.
Chemical Structure and Synthesis
This compound can be synthesized through various methods involving the reaction of tert-butyl carbamate with cyclohexanol derivatives. The general synthetic route involves the following steps:
- Formation of the Carbamate : The reaction of tert-butyl isocyanate with 2-cyclohexyl-2-hydroxypropyl alcohol leads to the formation of the carbamate.
- Purification : The product can be purified using standard techniques such as recrystallization or chromatography.
Antimicrobial Properties
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial activity against various bacterial strains. For instance, derivatives of carbamates have shown effectiveness against Gram-positive and Gram-negative bacteria, suggesting a potential application in treating infections .
Cytotoxicity and Cancer Research
Research has demonstrated that certain piperidine derivatives, including those related to this compound, possess cytotoxic properties against cancer cell lines. A study highlighted that these compounds could induce apoptosis in cancer cells, making them candidates for further investigation in cancer therapy .
The mechanism by which this compound exerts its biological effects is not fully elucidated but may involve interactions with specific cellular receptors or enzymes. For example, compounds with similar structures have been shown to interact with muscarinic receptors, influencing cell proliferation and apoptosis pathways .
Case Studies
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Antimicrobial Testing : In a comparative study, this compound was tested against standard bacterial strains. Results indicated a minimum inhibitory concentration (MIC) comparable to leading antibiotics, suggesting its potential as an antimicrobial agent.
Bacterial Strain MIC (µg/mL) Comparison Compound MIC (µg/mL) Staphylococcus aureus 32 Penicillin 16 Escherichia coli 64 Gentamicin 32 - Cytotoxicity Assay : A study evaluated the cytotoxic effects of the compound on FaDu hypopharyngeal tumor cells, revealing an IC50 value indicating significant cytotoxicity compared to control groups treated with conventional chemotherapeutics.
Research Findings Summary
The biological activity of this compound is supported by diverse research findings:
- Antimicrobial Activity : Effective against various bacterial strains.
- Cytotoxic Effects : Induces apoptosis in cancer cell lines.
- Potential Mechanisms : Involves receptor interactions affecting cell growth and survival.
Properties
IUPAC Name |
tert-butyl N-(2-cyclohexyl-2-hydroxypropyl)carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H27NO3/c1-13(2,3)18-12(16)15-10-14(4,17)11-8-6-5-7-9-11/h11,17H,5-10H2,1-4H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDVVNDFKCGFSBW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(C)(C1CCCCC1)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H27NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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